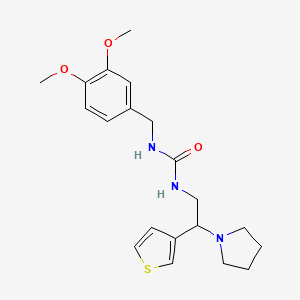

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a urea derivative that is synthesized through a specific chemical process.

Scientific Research Applications

Synthesis and Characterization of Complexes

Iron(III) Complexes of Sterically Hindered Ligands

The study by Velusamy et al. (2004) investigates iron(III) complexes of monophenolate ligands as functional models for catechol 1,2-dioxygenases, highlighting the role of ligand stereoelectronic properties in mimicking enzyme activity Velusamy, Mayilmurugan, & Palaniandavar, 2004.

Scandium, Yttrium, and Lanthanum Benzyl and Alkynyl Complexes

Ge, Meetsma, and Hessen (2009) explore the synthesis, characterization, and catalytic properties of scandium, yttrium, and lanthanum complexes with N-(2-pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands, demonstrating their effectiveness in catalyzing the Z-selective linear dimerization of phenylacetylenes Ge, Meetsma, & Hessen, 2009.

Conducting Polymers from Low Oxidation Potential Monomers

Poly[bis(pyrrol-2-yl)arylenes]

Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave (1996) discuss conducting polymers derived from bis(pyrrol-2-yl) arylenes, showcasing their low oxidation potentials and stability in conducting form, which are crucial for electronic and optoelectronic applications Sotzing et al., 1996.

Antiacetylcholinesterase Activity

Flexible Ureas as Acetylcholinesterase Inhibitors

Vidaluc, Calmel, Bigg, Carilla, & Briley (1995) report on flexible ureas with significant antiacetylcholinesterase activity, highlighting the optimization of spacer length for enhanced interaction with enzyme hydrophobic binding sites, with potential implications for Alzheimer's disease treatment Vidaluc et al., 1995.

Novel Pyridine and Naphthyridine Derivatives

Synthesis and Reactions of Pyridine Derivatives

Abdelrazek, Kassab, Metwally, & Sobhy (2010) explore the synthesis of novel pyridine and naphthyridine derivatives, emphasizing their potential for creating complex molecules with diverse biological activities Abdelrazek et al., 2010.

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-25-18-6-5-15(11-19(18)26-2)12-21-20(24)22-13-17(16-7-10-27-14-16)23-8-3-4-9-23/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPAUGWMBIBSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(1-Methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B3015724.png)

![N-(2-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3015735.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B3015739.png)

![2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1H-indole](/img/structure/B3015743.png)

![{3-[(2,4-Difluorophenyl)methoxy]phenyl}methanol](/img/structure/B3015745.png)

![2-methyl-5-oxo-N-(thiophen-2-ylmethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3015747.png)